molecular formula C12H17BrN2O B4779505 4-bromo-N-[3-(dimethylamino)propyl]benzamide

4-bromo-N-[3-(dimethylamino)propyl]benzamide

Cat. No.: B4779505
M. Wt: 285.18 g/mol
InChI Key: LBPSVJMEZYIMDW-UHFFFAOYSA-N
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Description

4-Bromo-N-[3-(dimethylamino)propyl]benzamide is a chemical compound with the CAS Number 301234-82-2 and a molecular formula of C12H17BrN2O . It has a molecular weight of 285.18 g/mol . The compound's structure can be represented by the SMILES notation: CN(C)CCCNC(=O)C1=CC=C(C=C1)Br . This benzamide derivative features a dimethylaminopropyl side chain, a structural motif found in compounds investigated for various pharmacological activities. Scientific literature indicates that structurally related molecules, particularly those incorporating the N-(3-(dimethylamino)propyl)benzamide group, have been designed and studied as potential ligands for biological targets . For instance, some similar compounds have been explored as sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists in the context of pain management research . Other research avenues for analogous compounds include their development as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . The specific research applications and mechanism of action for this compound are subject to ongoing investigation and are not fully delineated in the public domain. This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-[3-(dimethylamino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPSVJMEZYIMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies for 4 Bromo N 3 Dimethylamino Propyl Benzamide

Established Synthetic Pathways to the Core 4-bromo-N-[3-(dimethylamino)propyl]benzamide Structure

Amide Bond Formation Methodologies for Benzamide (B126) Scaffolds

The amide bond is a cornerstone of many chemical and biological structures, and its formation is one of the most performed reactions in organic chemistry. fishersci.co.uk The direct reaction between a carboxylic acid, such as 4-bromobenzoic acid, and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Consequently, activation of the carboxylic acid is necessary.

A traditional and widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting 4-bromobenzoyl chloride can then readily react with N,N-dimethylpropane-1,3-diamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, to form the desired amide. prepchem.com

In recent decades, a vast array of coupling reagents has been developed to facilitate direct amide bond formation from carboxylic acids and amines under milder conditions. These reagents convert the carboxylic acid into a highly activated ester in situ. Common classes of coupling reagents include carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.ukpeptide.com To minimize side reactions and reduce racemization (if chiral centers are present), these are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.comacs.org Other powerful coupling agents are based on uronium/aminium or phosphonium (B103445) salts, including HATU, HBTU, and COMU, which are known for their high efficiency and fast reaction times. peptide.comacs.org

Catalytic methods for direct amidation have also gained prominence. Boric acid, for example, can catalyze the reaction between benzoic acids and amines by forming a mixed anhydride (B1165640) intermediate in situ, which is then attacked by the amine. sciepub.comresearchgate.net This approach avoids the use of stoichiometric activating agents and their byproducts. sciepub.com

Table 1: Comparison of Selected Amide Bond Formation Methodologies.
MethodActivating Agent(s)Key AdvantagesCommon ByproductsReferences
Acyl ChlorideSOCl₂, (COCl)₂High reactivity, low cost of reagents.HCl, SO₂ fishersci.co.uk
Carbodiimide CouplingEDC, DCC, DIC (+ HOBt/HOAt)Mild conditions, high yields.Urea derivatives (soluble or insoluble). fishersci.co.ukpeptide.comacs.org
Uronium/Aminium Salt CouplingHATU, HBTU, COMUHigh efficiency, fast reactions, low racemization.Tetramethylurea, guanidinium (B1211019) salts. peptide.comacs.org
Catalytic Direct AmidationBoric AcidAtom economical, avoids stoichiometric activators.Water. sciepub.comresearchgate.net

Regioselective Bromination Strategies for the Benzene (B151609) Ring

The synthesis of the core structure requires 4-bromobenzoic acid. The direct electrophilic bromination of benzoic acid is not a viable route, as the carboxyl group is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position.

A common and effective industrial method for producing 4-bromobenzoic acid is through the oxidation of p-bromotoluene. guidechem.comgoogle.com In this process, p-bromotoluene is used as the starting material, with glacial acetic acid often employed as the solvent. The oxidation is typically carried out using a strong oxidizing agent or, more efficiently, via liquid-phase catalytic oxidation with oxygen. google.com Catalyst systems often involve salts of cobalt and manganese, such as cobalt acetate (B1210297) and manganese acetate, sometimes with a bromide source like sodium bromide. google.comprepchem.com This method can achieve high yields (up to 98%) and high product purity (>99%). google.com

Another classical laboratory approach is the oxidation of 4-bromobenzyl alcohol, which can be achieved using various oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Oxone in the presence of a catalyst. guidechem.comorgsyn.org

Synthetic Routes for Incorporating the Dimethylaminopropyl Side Chain

The required side chain, N,N-dimethylpropane-1,3-diamine, is a readily available chemical intermediate. Its synthesis is typically achieved through a two-step process starting from dimethylamine (B145610) and acrylonitrile (B1666552).

The first step is a Michael addition (cyanoethylation) where dimethylamine reacts with acrylonitrile to form N,N-dimethylaminopropionitrile (DMAPN). This reaction is generally efficient and can be performed under various conditions, including in fixed-bed reactors for continuous production.

The second step is the catalytic hydrogenation of the nitrile group of DMAPN to a primary amine. This reduction is commonly carried out using a Raney-Nickel catalyst under a hydrogen atmosphere. The reaction conditions, such as temperature and pressure, are optimized to ensure high conversion and selectivity, often achieving yields and purities exceeding 99%. The presence of an alkaline co-catalyst, such as sodium hydroxide, is often beneficial.

Table 2: Typical Conditions for the Synthesis of N,N-dimethylpropane-1,3-diamine.
StepReactantsCatalyst/ReagentsTypical ConditionsYield/Selectivity
CyanoethylationDimethylamine, AcrylonitrileNone (or catalyst like H-ZSM-5)30°C, 1.0 MPa>99.5%
HydrogenationN,N-dimethylaminopropionitrile, H₂Raney-Ni, NaOH70°C, 6.0 MPa>99.5%

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound focuses on maximizing yield, ensuring high purity, and improving the practicality of the process. The key step for optimization is the amide bond formation. A systematic investigation of coupling conditions is crucial. acs.org

Factors to consider include:

Coupling Reagent and Additives : The choice of coupling agent (e.g., EDC, HATU) and additive (e.g., HOBt, HOAt) can significantly impact reaction efficiency. A combination of EDC with HOAt has been shown to be highly effective for a broad range of substrates. acs.org

Base : The selection and stoichiometry of the base are critical. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize acids formed during the reaction without competing in the coupling.

Solvent : The reaction is usually performed in polar aprotic solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). The choice of solvent can affect the solubility of reactants and the reaction rate.

Temperature and Reaction Time : Most coupling reactions proceed efficiently at room temperature, although gentle heating may sometimes be required. Reaction times are monitored by techniques like TLC or LC-MS to determine completion and minimize the formation of degradation products.

Stoichiometry : The molar ratios of the carboxylic acid, amine, coupling agent, and base are carefully controlled. A slight excess of the amine and coupling agent is often used to drive the reaction to completion.

For large-scale synthesis, factors like cost, safety of reagents, and ease of purification become paramount. Methods that avoid chromatography, relying instead on extraction and crystallization for purification, are highly desirable.

Green Chemistry Principles Applied to Benzamide Synthesis

The application of green chemistry principles to amide synthesis aims to reduce the environmental impact of these widely used reactions. ucl.ac.ukrsc.org Key areas of focus include minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy : Traditional methods using stoichiometric coupling reagents often have poor atom economy, generating significant amounts of waste byproducts. sciepub.com Catalytic methods, such as those using boric acid, are inherently greener as they generate only water as a byproduct. sciepub.comresearchgate.net

Safer Solvents and Reagents : There is a significant push to replace hazardous solvents like DMF (reprotoxicity concerns) and chlorinated solvents like DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). ucl.ac.uknih.gov Enzymatic methods, for instance using Candida antarctica lipase (B570770) B (CALB), can proceed in these greener solvents. nih.gov

Energy Efficiency : Developing reactions that can be performed at ambient temperature reduces energy consumption. Microwave-assisted synthesis is another approach that can dramatically shorten reaction times, thereby saving energy. sciepub.com

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for example by direct heating of reactants with a catalyst, represents an ideal green chemistry scenario, eliminating solvent waste entirely. researchgate.net

Renewable Feedstocks and Biocatalysis : The use of enzymes as catalysts (biocatalysis) is a powerful green chemistry tool. Lipases, for example, can efficiently catalyze amide bond formation under mild conditions, offering high selectivity and reducing the need for protecting groups. nih.gov Electrosynthesis is also emerging as a sustainable method for amide bond formation. rsc.org

Strategic Generation of Analogues and Derivatives of this compound

The core structure of this compound can be systematically modified at several positions to generate a library of analogues for structure-activity relationship (SAR) studies.

Modification of the Benzoyl Moiety : The bromo-substituent is a versatile handle for derivatization, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : Reacting the aryl bromide with various boronic acids or esters can introduce a wide range of aryl, heteroaryl, or alkyl groups at the 4-position. nih.govnih.gov

Other Cross-Couplings : Reactions such as Sonogashira (alkynes), Heck (alkenes), Buchwald-Hartwig (amines, ethers), and cyanation can be employed to further diversify the scaffold.

Halogen Variation : The bromine can be replaced with other halogens (F, Cl, I) by starting from the corresponding 4-halobenzoic acid.

Positional Isomers : Synthesis of 2-bromo or 3-bromo analogues can be achieved by starting with the appropriate bromobenzoic acid isomer.

Modification of the Amine Side Chain :

N-Alkyl Group Variation : The terminal dimethylamino group can be replaced with other groups like diethylamino, piperidinyl, or morpholinyl by using the corresponding N,N-dialkylpropane-1,3-diamine in the initial coupling step.

Chain Length Modification : The propyl linker can be shortened or lengthened by using diamines with different chain lengths (e.g., N,N-dimethylethane-1,2-diamine or N,N-dimethylbutane-1,4-diamine).

N-Demethylation/Substitution : Analogues where one or both methyl groups are replaced with other substituents can be synthesized, potentially starting from a protected amine and performing alkylation at a later stage. nih.gov

Table 3: Strategies for Generating Analogues of this compound.
Modification SiteStrategyExample Reactions/PrecursorsPotential New Groups
4-Position of Benzene RingCross-CouplingSuzuki, Sonogashira, Buchwald-HartwigAryl, Alkynyl, Amino, Alkoxy
Halogen ExchangeStart from 4-Cl, 4-F, or 4-I benzoic acid-Cl, -F, -I
Amine Side ChainVarying the DiamineUse N,N-diethylpropane-1,3-diamine-N(Et)₂, Piperidinyl, Morpholinyl
Varying Chain LengthUse N,N-dimethylethane-1,2-diamine-(CH₂)₂-NMe₂, -(CH₂)₄-NMe₂

Structural Modifications at the 4-Bromophenyl Moiety

General synthetic strategies allow for the modification of the 4-bromophenyl ring of benzamides. The bromine atom serves as a versatile functional handle for various cross-coupling reactions. For instance, Suzuki-Miyaura coupling could be employed to introduce a wide range of aryl or heteroaryl substituents at the 4-position. Similarly, Sonogashira coupling could be used to install alkyne functionalities. Buchwald-Hartwig amination would allow for the introduction of various amine groups. However, without specific studies on this compound, any discussion of these modifications remains hypothetical for this particular compound. No data is available to present in a table regarding specific derivatives or their synthetic details.

Variations of the N-[3-(dimethylamino)propyl] Side Chain

Modification of the N-[3-(dimethylamino)propyl] side chain is another avenue for creating derivatives of the parent compound. This could involve the synthesis of analogues with different lengths of the alkyl chain (e.g., ethyl, butyl), or the replacement of the dimethylamino group with other tertiary amines (e.g., diethylamino, piperidinyl, morpholinyl). Such variations would be achieved by using different diamine starting materials in the initial amide coupling reaction. While this is a common strategy in medicinal chemistry to explore structure-activity relationships, specific examples and research findings for derivatives of this compound with modified side chains have not been reported in the reviewed literature. Consequently, a data table of such variations cannot be compiled.

Incorporation of Heterocyclic Ring Systems into Benzamide Scaffolds

The incorporation of heterocyclic rings into benzamide scaffolds is a widely practiced strategy in drug discovery to modulate physicochemical properties and biological activity. This can be achieved in several ways, such as by replacing the bromophenyl moiety with a bromine-substituted heterocyclic ring, or by using a heterocyclic amine in place of the N,N-dimethylpropane-1,3-diamine. For example, one could envision synthesizing analogues where the 4-bromophenyl group is replaced by a bromopyridyl or bromothienyl group. Alternatively, the side chain could be part of a heterocyclic system. Again, the absence of specific research on this compound prevents a detailed discussion and the creation of a data table with concrete examples of heterocyclic derivatives of this compound.

Molecular Interactions and Mechanisms of Action of 4 Bromo N 3 Dimethylamino Propyl Benzamide

Receptor Binding Affinities and Selectivity Profiles

Quantitative data such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are essential for detailing receptor binding affinities and selectivity, were not found for 4-bromo-N-[3-(dimethylamino)propyl]benzamide in the provided search results.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2, D3)

Although identified as a dopamine antagonist, specific affinity values for dopamine receptor subtypes D2 and D3 for this compound are not available in the search results. Research on structurally related benzamide (B126) compounds shows a wide range of affinities for these receptors, but direct data for the specified compound is absent.

Serotonin (B10506) Receptor Modulations (e.g., 5-HT1B/1D, 5-HT3, 5-HT6)

There is no specific information available from the search results detailing the modulatory effects or binding affinities of this compound for serotonin receptor subtypes, including 5-HT1B/1D, 5-HT3, or 5-HT6.

Alpha-Adrenergic Receptor Antagonism

The potential for alpha-adrenergic receptor antagonism by this compound has not been documented in the available literature. While other benzamide derivatives may interact with these receptors, no such data exists for this specific compound.

Other G-Protein Coupled Receptor (GPCR) Interaction Studies

Beyond its general classification as a dopamine antagonist, there are no broad screening studies or specific data on the interaction of this compound with other G-Protein Coupled Receptors (GPCRs) available in the search results.

Enzyme Modulation and Inhibition Kinetics

No studies investigating the effects of this compound on enzyme activity were identified.

Histone Deacetylase (HDAC) Inhibition Investigations

The search results contain no evidence or studies to suggest that this compound has been investigated as a Histone Deacetylase (HDAC) inhibitor. While the benzamide chemical class includes known HDAC inhibitors, this specific compound has not been associated with this mechanism of action in the available literature.

Metallo-β-Lactamase Inhibition (e.g., NDM-1)

The rise of antibiotic resistance, particularly driven by enzymes like New Delhi metallo-β-lactamase-1 (NDM-1), presents a significant global health challenge. nih.gov NDM-1 is a zinc-dependent enzyme capable of hydrolyzing a broad spectrum of β-lactam antibiotics, rendering them ineffective. frontiersin.org The active site of NDM-1 contains one or two zinc ions that are crucial for its catalytic activity, making them a primary target for inhibitor design. nih.gov The search for NDM-1 inhibitors is an active area of research, with strategies focusing on compounds that can chelate these essential zinc ions or otherwise block the active site. nih.gov While various chemical scaffolds, such as those containing thiol groups, carboxylic acids, and heterocyclic structures like thiadiazoles, have been investigated as NDM-1 inhibitors, specific inhibitory data for this compound against NDM-1 or other metallo-β-lactamases has not been reported in the reviewed literature.

Fatty Acid Amide Hydrolase (FAAH) Interactions

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of bioactive lipid amides like anandamide. nih.govmdpi.com Inhibition of FAAH increases the endogenous levels of these signaling lipids, a mechanism that is being explored for therapeutic benefits in pain, inflammation, and various neurological disorders. mdpi.comresearchgate.net FAAH inhibitors are typically evaluated for their potency and selectivity against other serine hydrolases in the human proteome to avoid off-target effects. researchgate.net The interaction of inhibitors with carrier proteins, such as serum albumin, is also an important aspect of their pharmacology, affecting their distribution and availability. nih.govnih.gov Currently, there is no specific published research detailing the direct interaction, inhibition kinetics, or binding mechanism of this compound with FAAH.

Tyrosinase Inhibition Investigations

Tyrosinase is a copper-containing enzyme that plays a central role in melanogenesis, the process of melanin (B1238610) pigment production. nih.govmdpi.com It catalyzes the initial, rate-limiting steps in this pathway. nih.gov Overactivity of tyrosinase can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetics. nih.govthieme-connect.de Research into tyrosinase inhibitors has identified numerous compounds, including those with structures analogous to the enzyme's substrate, tyrosine. For instance, compounds featuring a β-phenyl-α,β-unsaturated carbonyl scaffold have shown promise. mdpi.com While various synthetic compounds, including some containing brominated aromatic rings, have been designed and evaluated for tyrosinase inhibitory activity, specific screening results and kinetic data for this compound are not available in the current scientific literature. nih.gov

The table below summarizes the inhibitory activities of selected compounds against mushroom tyrosinase for comparative context.

Compound/AnalogTarget EnzymeSubstrateIC₅₀ (µM)Inhibition Type
Kojic Acid Mushroom TyrosinaseL-Tyrosine17.05 ± 3.82Not specified
Analog 1 Mushroom TyrosinaseL-Tyrosine0.58 ± 0.11Competitive
Analog 2 Mushroom TyrosinaseL-Tyrosine1.87 ± 0.17Competitive
Analog 3 Mushroom TyrosinaseL-Tyrosine1.02 ± 0.13Competitive
Analog 6 Mushroom TyrosinaseL-Tyrosine1.39 ± 0.11Competitive
Data adapted from studies on (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives for illustrative purposes of tyrosinase inhibition assays. mdpi.com

Intracellular Signaling Pathway Perturbations

The interaction of small molecules with cellular targets can lead to significant perturbations in intracellular signaling pathways. For example, the inhibition of FAAH can modulate pathways involved in inflammation, such as those regulated by NF-κB. mdpi.com Similarly, other benzamide derivatives have been specifically designed to act as potent antagonists of critical signaling pathways in cancer, such as the Hedgehog pathway, by targeting the Smoothened (SMO) receptor. nih.gov However, studies specifically documenting the effects of this compound on any particular intracellular signaling cascade have not been identified.

Characterization of Protein-Ligand Interaction Dynamics of this compound

Understanding the dynamic interplay between a ligand and its protein target is fundamental to drug design. Techniques such as molecular dynamics (MD) simulations and various biophysical methods are employed to elucidate binding modes, conformational changes, and the stability of protein-ligand complexes. nih.gov These studies can reveal key amino acid residues involved in binding and help rationalize structure-activity relationships. For a ligand like this compound, characterizing its interaction dynamics would require identifying a specific protein target first. As no definitive biological target has been confirmed in the literature for this compound, detailed studies on its protein-ligand interaction dynamics are consequently absent.

Preclinical Pharmacological and Biological Investigations of 4 Bromo N 3 Dimethylamino Propyl Benzamide and Its Analogues

In Vitro Cellular Assays for Biological Activity

In vitro assays are fundamental to early-stage drug discovery, providing crucial information on a compound's biological activity at the cellular and molecular level. For benzamide (B126) derivatives, these assays have been instrumental in identifying antiproliferative effects, mechanisms of action, and specific molecular targets.

Cell Line-Based Efficacy Studies (e.g., Antiproliferative Activity, Cytotoxicity Mechanisms)

Analogues of 4-bromo-N-[3-(dimethylamino)propyl]benzamide have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. These studies are critical for establishing the potential of these compounds as anticancer agents.

One area of investigation has focused on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key regulator in cell proliferation and survival. nih.govsemanticscholar.orgnih.gov A particularly promising compound from this series, designated C9, was shown to inhibit five different non-small cell lung cancer (NSCLC) cell lines where FGFR1 is amplified. nih.govnih.gov The compound induced apoptosis (programmed cell death) and arrested the cell cycle at the G2 phase. nih.govnih.gov

Another benzamide derivative, VKNG-2, has been studied for its ability to overcome multidrug resistance (MDR) in colon cancer cell lines. mdpi.comnih.govresearchgate.net Overexpression of the ATP-binding cassette (ABC) transporter ABCG2 is a common mechanism of MDR, as it pumps chemotherapeutic drugs out of cancer cells. VKNG-2 was found to inhibit the function of the ABCG2 transporter, thereby restoring the efficacy of anticancer drugs like mitoxantrone (B413) and SN-38 in resistant S1-M1-80 colon cancer cells. mdpi.comnih.govresearchgate.net For instance, at a concentration of 5 μM, VKNG-2 increased the efficacy of mitoxantrone by 70-fold and SN-38 by 112-fold in these resistant cells. mdpi.comnih.gov

Additionally, the synthetic nucleoside analogue Benzamide Riboside (BR) acts as a potent growth inhibitor of cancer cells by metabolizing to NAD analogs that selectively inhibit IMP dehydrogenase, leading to the depletion of cellular GTP, which in turn causes a cessation of growth. nih.govnih.gov

Antiproliferative Activity of Benzamide Analogues in Cancer Cell Lines
Compound/AnalogueCell LineCancer TypeBiological EffectIC50 Value (µM)Source
Compound C9NCI-H1581NSCLCInhibition of proliferation1.25 ± 0.23 nih.gov
Compound C9NCI-H520NSCLCInhibition of proliferation1.36 ± 0.27 nih.gov
Compound C9NCI-H1703NSCLCInhibition of proliferation1.85 ± 0.32 nih.gov
Compound C9NCI-H460NSCLCInhibition of proliferation2.14 ± 0.36 nih.gov
Compound C9NCI-H226NSCLCInhibition of proliferation2.31 ± 0.41 nih.gov
VKNG-2S1-M1-80Colon CancerReverses resistance to Mitoxantrone & SN-38N/A mdpi.comnih.gov

Target Engagement Assays in Cellular Models

Confirming that a compound binds to its intended molecular target within a cell is a critical step in drug development. acs.org Cellular target engagement assays provide this crucial evidence, linking the physical interaction of a drug with its target to a biological response. nih.govscienft.comacs.org

Various technologies are employed to measure target engagement. researchgate.net The Cellular Thermal Shift Assay (CETSA) is a powerful method that measures changes in the thermal stability of a target protein upon ligand binding. nih.govnih.gov An increase in the melting temperature of the protein in the presence of a compound indicates direct binding and stabilization. nih.gov

A more recent innovation is the Cellular Target Engagement by Accumulation of Mutant (CeTEAM) platform. scienft.combiorxiv.orgresearchgate.net This technique uses an engineered, unstable version of the target protein that acts as a biosensor. biorxiv.orgresearchgate.net When a compound binds to this unstable protein, it stabilizes it, leading to its accumulation, which can be measured to quantify target engagement. scienft.combiorxiv.orgresearchgate.net This platform allows for the simultaneous evaluation of drug-target interactions and the resulting phenotypic responses within the same experiment. biorxiv.orgresearchgate.net While specific target engagement data for this compound is not available, these methods represent the state-of-the-art approaches that would be used to confirm its intracellular targets and validate its mechanism of action.

Specific Functional Assays (e.g., [35S]GTPγS binding, β-arrestin recruitment)

To understand the functional consequences of a compound binding to its target, particularly for G protein-coupled receptors (GPCRs), specific biochemical assays are employed. These assays measure downstream signaling events that occur after receptor activation.

The [35S]GTPγS binding assay is a classic functional assay used to measure the activation of G proteins following agonist binding to a GPCR. nih.govcreative-bioarray.comnih.govresearchgate.net It utilizes a non-hydrolyzable analogue of GTP, [35S]GTPγS, which binds to the Gα subunit upon receptor activation. creative-bioarray.comrevvity.com The accumulation of radioactivity is a direct measure of G protein activation and can be used to determine the potency and efficacy of a compound, differentiating between agonists, antagonists, and inverse agonists. nih.govcreative-bioarray.com This assay is particularly effective for GPCRs that couple to Gi/o proteins. revvity.com

The β-arrestin recruitment assay is another key functional assay that monitors a different branch of GPCR signaling. nih.govspringernature.com Upon activation, many GPCRs recruit proteins called β-arrestins, which play roles in receptor desensitization and initiating G protein-independent signaling pathways. nih.gov Modern assays often use enzyme fragment complementation, where the GPCR and β-arrestin are tagged with two halves of an enzyme. youtube.comresearchgate.net When the compound induces their interaction, the enzyme fragments combine, generating a measurable luminescent or chemiluminescent signal. nih.govspringernature.com This allows for high-throughput screening and characterization of compounds based on their ability to promote or block β-arrestin recruitment. researchgate.netfrontiersin.org

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is the next crucial step. Animal models of disease allow researchers to assess a compound's therapeutic potential in a complex biological system.

Models of Infectious Diseases (e.g., Antibacterial Activity)

The benzamide scaffold has been explored for its potential as an antimicrobial agent. Studies on various derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Research into N-benzamide derivatives has identified compounds with notable antibacterial properties. nanobioletters.com For example, in one study, the analogue N-(4-bromophenyl)benzamide (compound 6c) demonstrated good activity against E. coli and B. subtilis, with a zone of inhibition of 24 mm for both strains. nanobioletters.com The minimum inhibitory concentration (MIC) for this compound was 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis. nanobioletters.com Other studies have synthesized N-(4-Bromophenyl)furan-2-carboxamides and pyrazine (B50134) carboxamides, which also showed antibacterial activity against clinically isolated drug-resistant bacteria. mdpi.comnih.gov Furthermore, a series of 3-benzylamide derivatives have been investigated as potential inhibitors of the FtsZ protein, a crucial component of bacterial cell division, showing activity against Gram-positive bacteria like S. aureus and M. smegmatis. nih.gov

Antibacterial Activity of Benzamide Analogues
Compound/AnalogueBacterial StrainActivity MeasurementResultSource
N-(4-bromophenyl)benzamide (6c)E. coliZone of Inhibition24 mm nanobioletters.com
N-(4-bromophenyl)benzamide (6c)B. subtilisZone of Inhibition24 mm nanobioletters.com
N-(4-bromophenyl)benzamide (6c)E. coliMIC3.12 µg/mL nanobioletters.com
N-(4-bromophenyl)benzamide (6c)B. subtilisMIC6.25 µg/mL nanobioletters.com
Pyrazine Carboxamide (5d)XDR-S. TyphiMIC6.25 mg/mL mdpi.com

Cancer Models (e.g., Tumor Growth Inhibition Studies)

The antitumor potential of benzamide analogues has been evaluated in various in vivo cancer models, demonstrating their ability to inhibit tumor growth.

Benzamide riboside (BR), a synthetic C-nucleoside, has shown potent activity in vivo against L1210 leukemia. nih.govnih.gov Its mechanism involves the inhibition of IMP dehydrogenase, which is critical for DNA synthesis and cell proliferation. nih.gov In a pilot study on rats with induced hepatomas, BR administration led to tumor apoptosis and a response to the therapy. researchgate.net

Other research has investigated different benzamide analogues. One study showed that the benzamide analogue pyrazinamide (B1679903) could enhance the in vivo cytotoxicity of the chemotherapeutic agent cyclophosphamide (B585) in Lewis lung and RIF-1 tumor models. nih.gov This resulted in an enhancement ratio of 1.54 for the Lewis lung tumor. nih.gov In another study, novel benzophenone-benzimidazole analogues were synthesized and evaluated. nih.gov The lead compound, 8n, significantly suppressed the formation of new blood vessels (angiogenesis) in a tumor-induced mouse model, which correlated with significant tumor inhibition. nih.gov These studies underscore the potential of the benzamide scaffold in developing new cancer therapies that can inhibit tumor growth through various mechanisms.

Neuropsychiatric Disorder Models and Behavioral Pharmacology

While direct investigations into the effects of this compound in specific neuropsychiatric disorder models are not extensively documented in publicly available literature, the broader class of substituted benzamides, to which this compound belongs, has been a subject of significant research in behavioral pharmacology and neuroscience. The pharmacological actions of these analogues provide a framework for the potential neuropsychiatric applications of this compound.

Substituted benzamides are recognized for their ability to selectively modulate dopaminergic neurons. acs.org This class of compounds includes atypical neuroleptics that have demonstrated a distinct profile of action compared to classical antipsychotic drugs. researchgate.net For instance, compounds like sulpiride (B1682569) and amisulpride (B195569) are known to be very selective for mesolimbic dopamine (B1211576) D2 and D3 receptors. acs.org This selectivity is thought to underlie their dual mechanism of action. At lower doses, these compounds can preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which may be beneficial in conditions characterized by dopaminergic hypoactivity, such as depression. acs.org At higher doses, their action on postsynaptic D3/D2 receptors in the limbic and prefrontal areas results in selective dopaminergic inhibition, which is responsible for their antipsychotic effects. acs.org

The behavioral effects of substituted benzamides have been shown to differ from those of classical neuroleptics, particularly concerning the induction of catalepsy. researchgate.net Studies in rats have shown that the induction of cataleptic behavior is correlated with the displacement of 3H-spiperone in the striatum. researchgate.net In contrast, the blockade of apomorphine-induced hyperactivity appears to be associated with the displacement of spiperone (B1681076) in extrastriatal areas. researchgate.net Atypical neuroleptics, such as some substituted benzamides, are generally more potent in displacing nigral than striatal 3H-spiperone binding, which may account for their lower propensity to cause extrapyramidal side effects. researchgate.net

Furthermore, the complexity of the pharmacology of substituted benzamides is highlighted by the stereoselectivity of their interactions with various receptors. For example, in the case of amisulpride, the S-enantiomer is primarily responsible for binding to D2 receptors, conferring antipsychotic activity, while the R-enantiomer shows a preference for 5-HT7 receptors, which may contribute to antidepressant effects. nih.gov This polypharmacology, where a single compound engages multiple targets, could explain the broad efficacy of some benzamides. nih.gov The selective antagonism of dopamine D2-D3 receptors has been proposed as the mechanism for the antidepressant effects of substituted benzamides at low to moderate doses and their efficacy against the negative symptoms of schizophrenia at moderate to medium doses. mdpi.com

Given that this compound shares the core benzamide structure, it is plausible that it could exhibit modulatory effects on the dopaminergic system. However, without direct experimental evidence from behavioral models such as forced swim tests, elevated plus mazes, or conditioned avoidance paradigms, its specific profile in neuropsychiatric disorders remains speculative. Future research would be necessary to elucidate its binding affinities for dopamine and other relevant receptors, and to characterize its behavioral effects in animal models of anxiety, depression, and psychosis.

Other Disease-Specific Animal Models (e.g., Anti-inflammatory Potential)

The anti-inflammatory potential of this compound has been directly investigated in preclinical models. A study evaluating a series of benzamide derivatives for their anti-inflammatory activity identified this compound as a potent compound. In the carrageenan-induced paw edema test in rats, a widely used model for acute inflammation, this compound demonstrated significant anti-inflammatory effects.

The broader class of benzamides and nicotinamides has also been explored for their anti-inflammatory properties. Research suggests that these compounds may exert their effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and regulating the transcription factor NF-kappaB, both of which are key players in the inflammatory response. For example, the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide have been shown to cause a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. Furthermore, these compounds were able to prevent lung edema in rats, and metoclopramide could inhibit NF-kappaB in HeLa cells. These findings support the hypothesis that benzamides can have potent anti-inflammatory properties through the modulation of critical inflammatory pathways at the gene transcription level.

The anti-inflammatory activity of other structurally related benzamide derivatives has also been reported. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been shown to possess in vitro anti-inflammatory activity, as evaluated by the protease inhibition assay.

The following table summarizes the anti-inflammatory data for this compound from the carrageenan-induced paw edema model.

CompoundAnimal ModelAssay
This compoundRatCarrageenan-induced paw edema

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Bromo N 3 Dimethylamino Propyl Benzamide and Its Analogues

Design Principles for Lead Compound Optimization

The optimization of a lead compound, a promising molecule identified through initial screening, into a drug candidate is a critical process in drug discovery. For benzamide (B126) derivatives, including analogues of 4-bromo-N-[3-(dimethylamino)propyl]benzamide, this process involves systematic chemical modifications to enhance efficacy, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

A primary design strategy is molecular modification , which involves altering the lead structure to probe interactions with its biological target. nih.gov Key approaches for benzamide derivatives include:

Modification of the Benzamide Core: The central benzamide scaffold is a common starting point. Alterations to the aromatic ring or the amide linker can significantly impact activity. For example, in the development of Histone Deacetylase (HDAC) inhibitors, modifications have focused on the length of the molecule and the substitutions on the terminal benzene (B151609) rings. nih.gov

Varying Substituents: Introducing or modifying substituents on the aromatic rings is a fundamental tactic. The nature, position, and size of these substituents can influence electronic properties, lipophilicity, and steric interactions with the target receptor. nih.govnih.gov For instance, the 4-bromo substituent in the title compound is a key feature whose impact on activity is a central question in SAR studies.

Side Chain Modification: The N-alkylamino side chain, such as the 3-(dimethylamino)propyl group, is crucial for the pharmacological profile of many benzamide derivatives. Modifying its length, flexibility, and basicity can fine-tune the molecule's interaction with the target and affect properties like solubility and cell permeability. Studies on other aminoquinoline compounds have shown that varying the length of diaminoalkane side chains can overcome drug resistance in Plasmodium falciparum. nih.gov

Bioisosterism: This principle involves replacing a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's biological activity or reducing toxicity. For example, replacing a trifluoromethyl group with a pyridine (B92270) ring has been used in the design of novel benzamide pesticides. nih.gov

These design principles are often applied in an iterative cycle of design, synthesis, and biological testing to systematically refine the lead compound's structure and achieve the desired therapeutic profile. researchgate.net

Elucidation of Pharmacophore Features and Essential Moieties

A pharmacophore model represents the essential three-dimensional arrangement of structural features that a molecule must possess to interact with a specific biological target. Developing such models is a key step in understanding the SAR of a compound series and in designing new, active molecules. drugdesign.org For benzamide derivatives, several pharmacophore models have been developed based on their activity against various targets.

Common pharmacophoric features identified in different series of benzamide analogues include:

Aromatic Rings (R): The benzamide moiety itself contains an aromatic ring, which is often crucial for π-π stacking or hydrophobic interactions within the target's binding site. Many active benzamide derivatives feature a second aromatic ring, connected via a linker. researchgate.netnih.gov

Hydrogen Bond Donors (D) and Acceptors (A): The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions are frequently essential for anchoring the ligand to the receptor. The terminal amino group in the side chain of this compound can also act as a hydrogen bond acceptor or, if protonated, a donor. researchgate.netnih.gov

Hydrophobic Features (H): Hydrophobic groups, such as the bromo-substituted phenyl ring, contribute to binding by interacting with nonpolar pockets in the receptor. researchgate.netnih.gov

For example, a study on aminophenyl benzamide derivatives as HDAC inhibitors resulted in a five-point pharmacophore model (ADDRR) consisting of one hydrogen bond acceptor, two hydrogen bond donors, and two aromatic rings. researchgate.net Another study on benzamide analogues as FtsZ inhibitors for antimicrobial applications also generated a five-featured model (ADHRR) with one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov

Applying these concepts to This compound , its key pharmacophoric features can be hypothesized as:

An aromatic ring (the bromophenyl group).

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide C=O).

A hydrophobic feature (the bromo substituent).

A positively ionizable feature at physiological pH (the terminal dimethylamino group), which can form ionic interactions.

The precise arrangement and interplay of these moieties determine the compound's ability to bind to its specific biological target.

Impact of Substituent Effects on Biological Activity and Selectivity

The substituents on the benzamide scaffold play a critical role in modulating the biological activity and selectivity of the compounds. SAR studies systematically investigate how changes in these substituents affect the molecule's performance.

Key findings from various studies on benzamide derivatives highlight the following trends:

Halogen Substitution: The presence of a halogen, such as the bromine atom at the 4-position in the title compound, can significantly influence activity. In some series of kinase inhibitors, 3-halogenated derivatives showed significantly increased inhibitory activity. researchgate.net In studies of antiplasmodial 4-aminoquinolines, 7-bromo and 7-iodo analogues were as active as the corresponding 7-chloro compounds against both chloroquine-susceptible and -resistant P. falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl derivatives were generally less active. nih.gov This suggests that the size and electronegativity of the halogen are important factors.

Hydrophobic Substituents: For certain targets, such as HDAC, hydrophobic character is crucial for inhibitory activity. QSAR models have suggested that including hydrophobic substituents enhances HDAC inhibition. researchgate.net

Steric Effects: The size and spatial arrangement of substituents can impact how well a molecule fits into its binding site. In one study on benzamide-based larvicides, it was concluded that less steric bulk on an aniline (B41778) ring could reduce hindrance when binding to the target receptor, thereby increasing activity. nih.gov

Position of Substituents: The location of a substituent on the aromatic ring can be critical. For instance, a study on benzamides with fungicidal activity showed that when the substituent on the benzene ring was 2-F, the inhibitory activities against the tested fungi were superior to other compounds. nih.gov

These findings are often summarized in SAR tables, which correlate structural changes with biological activity data.

Table 1: Impact of Substituents on the Biological Activity of Benzamide Analogues

Compound Series Target/Activity Substituent Effect Reference
Aminophenyl Benzamides HDAC Inhibition Hydrophobic substituents enhance inhibitory potency. researchgate.net
3-Substituted Benzamides Bcr-Abl/Lyn Kinase Inhibition 3-halogenated and 3-trifluoromethylated derivatives show increased inhibitory activity compared to unsubstituted compounds. researchgate.net
Benzamides with Pyridine-Linked 1,2,4-Oxadiazole Larvicidal Activity Less steric hindrance on the aniline ring may lead to increased activity. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling for Benzamide Derivatives

3D-QSAR is a powerful computational technique that correlates the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. nih.govslideshare.net Unlike 2D-QSAR, which uses global molecular properties, 3D-QSAR provides a visual representation of where these properties should be modified on the molecular structure to improve activity. nih.gov

The process of building a 3D-QSAR model typically involves:

Dataset Selection: A series of structurally related compounds with a range of biological activities is chosen. nih.gov

Molecular Alignment: The 3D structures of the compounds are superimposed based on a common scaffold or pharmacophore. This is a critical step for the reliability of the model. chemijournal.com

Calculation of Molecular Fields: Steric and electrostatic fields are calculated around each molecule on a 3D grid.

Statistical Analysis: A statistical method, commonly Partial Least Squares (PLS), is used to create a mathematical equation linking the variations in the field values to the variations in biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by predicting the activity of a separate test set of compounds. researchgate.netnih.gov

Several 3D-QSAR models have been successfully developed for benzamide derivatives. For example, a model for aminophenyl benzamide HDAC inhibitors yielded excellent statistical significance, with a high correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). researchgate.net Similarly, a statistically significant model was obtained for benzamide analogues as FtsZ inhibitors, which also showed good correlation between experimental and predicted activity. nih.gov

The output of a 3D-QSAR study is often visualized as contour maps, which indicate regions where specific properties are favorable or unfavorable for activity. For example, a green contour might show where increased steric bulk is beneficial, while a red contour might indicate where it is detrimental. These maps provide intuitive guidance for designing new, more potent analogues. nih.gov

Table 2: Statistical Parameters of a Sample 3D-QSAR Model for Benzamide Derivatives

Parameter Description Value Reference
Cross-validated correlation coefficient (a measure of predictive ability) 0.85 researchgate.net
Non-cross-validated correlation coefficient (a measure of model fit) 0.99 researchgate.net
F Fisher ratio (a measure of statistical significance) 631.80 researchgate.net

Note: Values are from a study on aminophenyl benzamide derivatives as HDAC inhibitors. researchgate.net

Cheminformatic Approaches in Benzamide Derivative Design and Analysis

Cheminformatics is an interdisciplinary field that uses computational methods to solve chemical problems, playing a vital role in modern drug discovery. drugdesign.org For the design and analysis of benzamide derivatives like this compound, cheminformatics provides a wide array of tools and techniques.

Key applications include:

Database Management and Searching: Chemical databases (e.g., ZINC database) containing millions of compounds can be searched to find molecules with specific structural features or predicted properties. nih.gov This is essential for identifying starting points for synthesis or for virtual screening campaigns.

Pharmacophore Mapping: As described earlier, cheminformatics software is used to generate and validate pharmacophore models based on a set of active compounds. drugdesign.orgresearchgate.net These models can then be used as 3D queries to search for novel scaffolds in databases.

QSAR and 3D-QSAR Modeling: The development of QSAR models is a core cheminformatics activity. It involves calculating molecular descriptors (physicochemical properties) and using statistical methods to build predictive models. ijnrd.org Besides traditional 3D-QSAR, other methods like Multivariate Image Analysis QSAR (MIA-QSAR) offer a simpler 2D image-based approach that can yield reliable results without the need for 3D alignment. archivepp.com

Virtual Screening: This computational technique involves docking a large library of virtual compounds into the 3D structure of a biological target. The compounds are then scored based on their predicted binding affinity, allowing researchers to prioritize a smaller number of promising candidates for synthesis and testing. A virtual screening study of the ZINC database identified a hit compound that bound to glucokinase with a high docking score. nih.gov

ADME/T Prediction: Cheminformatics models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of molecules. This helps in the early identification of candidates that are likely to have poor pharmacokinetic profiles or toxicity issues, saving time and resources. nih.gov

These computational approaches significantly accelerate the drug discovery process by enabling a more rational and targeted design of new benzamide derivatives. drugdesign.orgnih.gov

Computational and Theoretical Studies of 4 Bromo N 3 Dimethylamino Propyl Benzamide

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to predict the binding affinity and mode of interaction between a ligand and a target protein.

In studies of structurally related bromo-benzamide derivatives, molecular docking has been effectively used to identify potential biological targets and elucidate binding interactions at the atomic level. For instance, a study on (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide investigated its potential as an inhibitor of the elastase enzyme, a serine protease involved in various physiological processes. nih.gov The docking results showed a strong binding affinity, with a docking score of -7.4 kcal/mol, which was superior to that of the standard inhibitor quercetin (-7.2 kcal/mol). nih.gov

The analysis revealed that the compound's stability within the active site of the elastase protein is maintained through a series of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.gov Such studies are pivotal for identifying the key amino acid residues responsible for binding and for guiding the optimization of lead compounds to enhance their potency and selectivity. While this specific data is for a related molecule, it illustrates the methodology that would be applied to 4-bromo-N-[3-(dimethylamino)propyl]benzamide to identify its potential targets and binding mechanisms.

Table 1: Example of Molecular Docking Interaction Analysis for a Bromo-Benzamide Derivative with Elastase nih.gov
ParameterValue/Description
Target ProteinElastase
Ligand(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide
Docking Score-7.4 kcal/mol
Types of InteractionsHydrogen bonds, Hydrophobic interactions

Molecular Dynamics Simulations of Ligand-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations are often performed to investigate the stability and dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic physiological model by treating molecules as dynamic entities, allowing for the assessment of conformational changes and the stability of interactions predicted by docking.

For the elastase-inhibitor complex involving the aforementioned bromo-benzamide derivative, a 100-nanosecond MD simulation was conducted to evaluate its stability. nih.gov The root mean square deviation (RMSD) of the protein-ligand complex was analyzed. The results indicated initial slight fluctuations within the first 10 ns, after which the complex stabilized, suggesting that the ligand remains securely bound within the active site without significant conformational changes. nih.gov Further analysis of the root mean square fluctuation (RMSF) helps identify the flexibility of individual amino acid residues, confirming which parts of the protein are most affected by the ligand's binding. These simulations confirm the stability of the binding pose predicted by docking and provide deeper insights into the thermodynamic properties of the interaction. nih.govresearchgate.net

Table 2: Summary of Molecular Dynamics Simulation Parameters for a Bromo-Benzamide Derivative Complex nih.gov
ParameterValue/Observation
Simulation Time100 ns
SystemProtein-Ligand Complex in physiological conditions
Key AnalysisRoot Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF)
RMSD ResultThe complex showed stability after initial fluctuations (20 ns onwards). nih.gov
ConclusionThe ligand remained stably attached to the active site. nih.gov

Quantum Chemical Calculations (e.g., Frontier Molecular Orbital Analysis, Electrostatic Potential Surface Analysis)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide detailed information about molecular structure, reactivity, and charge distribution.

Frontier Molecular Orbital Analysis The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. In a theoretical study of a related compound, 4-ethoxy-2,3-difluoro benzamide (B126), the HOMO and LUMO energies were calculated to be -0.25581 a.u. and -0.02103 a.u., respectively, resulting in an energy gap of -0.23478 a.u. researchgate.net This type of analysis for this compound would help predict its reactivity and susceptibility to metabolic reactions.

Electrostatic Potential Surface Analysis The Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution on a molecule. nih.gov It is invaluable for identifying reactive sites for both electrophilic and nucleophilic attacks. The MEP map uses a color gradient, where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. nih.gov Green areas represent neutral potential. An MEP analysis of this compound would reveal the electron-rich areas (likely around the carbonyl oxygen and dimethylamino nitrogen) and electron-poor areas (such as the amide hydrogen), providing a roadmap for its intermolecular interactions.

Table 3: Example Quantum Chemical Parameters from Related Benzamide Derivatives
ParameterConcept/ValueSignificance
HOMO Energy-0.25581 a.u. (for 4-ethoxy-2,3-difluoro benzamide) researchgate.netEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.02103 a.u. (for 4-ethoxy-2,3-difluoro benzamide) researchgate.netEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)-0.23478 a.u. (for 4-ethoxy-2,3-difluoro benzamide) researchgate.netIndicates chemical reactivity and kinetic stability.
MEP - Red RegionsNegative potential (electron-rich)Sites for electrophilic attack and hydrogen bond accepting. nih.gov
MEP - Blue RegionsPositive potential (electron-poor)Sites for nucleophilic attack and hydrogen bond donating. nih.gov

In Silico Prediction of Pharmacokinetic-Relevant Properties

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential to assess its potential as a drug candidate. dergipark.org.trjonuns.com In silico tools and computational models provide rapid and cost-effective means to estimate these pharmacokinetic-relevant properties before extensive experimental testing. mdpi.comresearchgate.net

For benzamide derivatives, various physicochemical properties that influence pharmacokinetics are commonly predicted. These include lipophilicity (log P), molecular weight, the number of hydrogen bond donors and acceptors, and water solubility. These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess a compound's "drug-likeness" and predict its potential for good oral bioavailability. mdpi.com For example, a log P value not exceeding 5 is generally considered favorable for oral absorption. mdpi.com Computational platforms like SwissADME and pKCSM are frequently used to generate these predictions, helping to prioritize compounds with favorable ADME profiles for further development. dergipark.org.trjonuns.com

Table 4: Representative In Silico Predicted Pharmacokinetic Properties for Benzamide Derivatives dergipark.org.trmdpi.com
PropertyPredicted Value Range/DescriptorImportance
Molecular Weight< 500 DaInfluences diffusion and absorption (Lipinski's Rule). mdpi.com
Lipophilicity (Log P)< 5Affects solubility, permeability, and membrane transport (Lipinski's Rule). mdpi.com
Hydrogen Bond Donors< 5Impacts membrane permeability and binding (Lipinski's Rule). mdpi.com
Hydrogen Bond Acceptors< 10Impacts membrane permeability and binding (Lipinski's Rule). mdpi.com
Water SolubilityQualitative prediction (e.g., Soluble, Moderately Soluble)Crucial for absorption and formulation.
GI AbsorptionHigh/LowPredicts the extent of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityYes/NoIndicates potential for central nervous system activity or side effects.

Advanced Analytical Methodologies for Research on 4 Bromo N 3 Dimethylamino Propyl Benzamide

Spectroscopic Characterization for Structural Confirmation in Research Syntheses (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of newly synthesized molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the identity of 4-bromo-N-[3-(dimethylamino)propyl]benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For the target compound, specific chemical shifts (δ) are expected for the aromatic protons on the bromobenzoyl group, the protons of the propyl chain, and the methyl groups of the dimethylamino moiety.

¹³C NMR provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), and the aliphatic carbons of the propyl chain and dimethylamino group.

While specific spectral data for this compound is not widely published, the expected signals can be inferred from closely related structures like 4-Bromo-N-methylbenzamide. For this analog, ¹H NMR (in CDCl₃) shows signals for the aromatic protons in the range of δ 7.44-7.64 ppm. rsc.org The ¹³C NMR spectrum of this related compound shows characteristic peaks for the carbonyl carbon (167.3 ppm) and aromatic carbons (126.1-133.4 ppm). rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the key vibrational bands would be:

N-H Stretch: A moderate absorption band for the secondary amide N-H group.

C=O Stretch: A strong absorption band characteristic of the amide carbonyl group, typically appearing around 1640-1680 cm⁻¹.

C-N Stretch: Associated with the amide and amine groups.

Aromatic C-H and C=C Stretches: Signals corresponding to the benzene (B151609) ring.

C-Br Stretch: An absorption in the fingerprint region, confirming the presence of the bromine substituent.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₇BrN₂O), the expected molecular weight is approximately 285.18 g/mol . Electron ionization (EI) mass spectrometry would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Summary of Spectroscopic Data for Structural Elucidation

Technique Information Provided Expected Key Features for this compound
¹H NMR Proton environment, connectivity Signals for aromatic, propyl chain, and dimethylamino protons
¹³C NMR Carbon skeleton Signals for carbonyl, aromatic, and aliphatic carbons
IR Functional groups N-H stretch, C=O stretch (amide), C-Br stretch
MS Molecular weight, formula Molecular ion peak with characteristic Br isotope pattern [M]⁺/[M+2]⁺

Chromatographic Purity and Separation Techniques for Research Samples (e.g., HPLC)

Following synthesis, purification and purity assessment are critical steps. Column chromatography is a standard method for the initial purification of crude reaction products, often using silica gel as the stationary phase and a gradient of organic solvents as the eluent. rsc.org

High-Performance Liquid Chromatography (HPLC) is the benchmark technique for determining the purity of research samples with high accuracy. bldpharm.com

Methodology: A typical HPLC method for a compound like this compound would involve a reverse-phase C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode to ensure good separation of the main compound from any impurities or starting materials.

Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum (λ_max) of the benzamide (B126) chromophore to ensure high sensitivity.

Purity Assessment: The purity of the sample is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. For research-grade compounds, purities of >95% or >98% are often required.

Table 2: Typical HPLC Parameters for Purity Analysis

Parameter Description
Stationary Phase Reverse-phase C18 silica column
Mobile Phase Gradient of aqueous buffer and organic solvent (e.g., Acetonitrile/Water)
Detection UV Spectrophotometry at λ_max
Quantification Peak Area Percentage

Method Development for In Vitro and Ex Vivo Biological Sample Analysis (e.g., metabolic stability in microsomes)

To understand the potential pharmacokinetic behavior of a compound, its metabolic stability is assessed early in the research process. This is typically done using an in vitro assay with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Microsomal Metabolic Stability Assay: The goal of this assay is to determine the rate at which the compound is metabolized by liver enzymes. springernature.com

Incubation: The test compound (at a low micromolar concentration) is incubated with liver microsomes (from species such as rat, dog, or human) in a phosphate buffer at 37°C. scialert.netrsc.org

Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also precipitates the microsomal proteins. scialert.netnih.gov

Analysis: After centrifugation to remove the precipitated protein, the concentration of the remaining parent compound in the supernatant is quantified using a sensitive analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). springernature.comresearchgate.net

From the data, the percentage of the compound remaining at each time point is plotted against time. This allows for the calculation of key parameters that predict in vivo behavior:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The rate of metabolism by the liver enzymes, independent of blood flow. This value is crucial for predicting the in vivo hepatic clearance of the drug. researchgate.net

Developing a robust method for this analysis requires optimizing the LC-MS/MS conditions for sensitivity and specificity to accurately measure the decreasing concentration of this compound in a complex biological matrix.

Table 3: Components of a Typical Microsomal Stability Assay

Component Purpose
Test Compound The substance being evaluated for metabolic stability.
Liver Microsomes Source of drug-metabolizing enzymes (e.g., CYPs).
Phosphate Buffer Maintains physiological pH (approx. 7.4).
NADPH System Cofactor required for the activity of most CYP enzymes.
Acetonitrile (Cold) To stop the enzymatic reaction and precipitate proteins.
LC-MS/MS Analytical instrument for sensitive quantification of the compound.

Future Research Directions and Therapeutic Potential of 4 Bromo N 3 Dimethylamino Propyl Benzamide Derivatives

Identification of Novel Biological Targets for Therapeutic Intervention

While historically associated with antipsychotic and antiemetic applications, research into benzamide (B126) derivatives has uncovered a diverse range of biological targets, suggesting potential interventions for a host of other diseases. researchgate.net The structural adaptability of the benzamide core allows it to interact with various enzymes and receptors, opening new avenues for therapeutic development. mdpi.com

Emerging targets for benzamide derivatives include:

Cholinesterases (AChE and BChE): In the context of neurodegenerative disorders like Alzheimer's disease, benzamide and picolinamide (B142947) derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net Some analogues have demonstrated potent, mixed-type inhibition of AChE, binding to both the catalytic and peripheral sites of the enzyme. nih.gov Dual inhibition of both cholinesterases is a particularly attractive strategy in Alzheimer's therapy. nih.gov

Tubulin: Targeting the colchicine (B1669291) binding site on tubulin is a validated strategy in cancer therapy. nih.gov Novel benzamide derivatives have been identified as potent tubulin polymerization inhibitors, inducing mitotic blockade and apoptosis in cancer cells. These compounds represent a promising approach for developing next-generation microtubule-targeting agents. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a crucial enzyme in DNA damage repair, making it a key target in oncology. nih.gov Benzamide derivatives have been developed as highly potent PARP-1 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer candidates. nih.gov

Viral Proteins: The benzamide scaffold has been explored for antiviral applications. Certain derivatives act as fusion inhibitors of the influenza virus by targeting the hemagglutinin (HA) protein, preventing its conformational change at acidic pH which is necessary for viral entry. acs.orgacs.org Other research has identified benzamide analogues as inhibitors of the sodium taurocholate cotransport polypeptide (NTCP), the entry receptor for the hepatitis B virus, which could lead to new treatments for both hepatitis B and hepatocellular carcinoma. nih.gov

Bacterial Enzymes and Proteins: With rising antimicrobial resistance, novel bacterial targets are urgently needed. Benzamide derivatives have been investigated as inhibitors of Mycobacterium tuberculosis QcrB and the essential bacterial cell division protein FtsZ, demonstrating potential for new antibacterial agents. acs.orgmdpi.com

Metabolic Enzymes: In the field of metabolic disorders, benzamide derivatives have been developed as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov

Rational Design of Next-Generation Analogues with Enhanced Specificity and Efficacy

The development of new therapeutic agents from the benzamide class relies heavily on the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical modifications influence biological activity. rroij.com

Key strategies in the rational design of advanced benzamide analogues include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzamide scaffold helps to identify key structural features for potent biological activity. For instance, studies on AChE inhibitors revealed that the substitution position of the dimethylamine (B145610) side chain significantly impacts inhibitory activity and selectivity. nih.govresearchgate.net In the development of antitubercular agents, it was found that smaller, electron-rich substituents at the C-5 position of the benzamide core led to more potent derivatives. acs.org Similarly, for anti-leukotriene activity, the conformation of the benzamide moiety and the length of flexible side chains were found to be critical. nih.gov

Computational and Molecular Modeling: Tools such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, pharmacophore modeling, and molecular docking are invaluable for designing new derivatives. nih.gov These computational approaches help predict how a molecule will bind to its target, guiding the synthesis of compounds with enhanced affinity and specificity. nih.govnih.govnih.gov For example, molecular docking has confirmed that certain benzamide derivatives can bind tightly within the catalytic pocket of targets like PARP-1 and AChE. nih.govnih.gov

Bioisosteric Replacement and Scaffold Hopping: To improve properties like metabolic stability or to explore new interactions with a target, parts of the benzamide derivative can be replaced with bioisosteres (chemical groups with similar physical or chemical properties). This approach has been used to optimize compounds, such as replacing a metabolically labile morpholine (B109124) group in antitubercular benzamides while retaining potent activity. acs.org

Linker and Side Chain Modification: The nature and length of the linker connecting the benzamide core to other chemical moieties are often crucial for efficacy. In the development of PROTACs (proteolysis-targeting chimeras), conformationally locked benzamide-type derivatives have been created to serve as novel, stable binders for the E3 ligase cereblon (CRBN). nih.gov

The following table summarizes SAR findings for different benzamide derivatives:

Therapeutic TargetKey Structural Findings from SAR StudiesReference
Acetylcholinesterase (AChE)The position of the dimethylamine side chain on the benzamide ring markedly influences inhibitory activity and selectivity. Para-substituted chains showed more potent inhibition than meta- or ortho-substituted ones. nih.govresearchgate.net
Mycobacterium tuberculosis QcrBElectron-rich, smaller substituents at the C-5 position of the benzamide core enhance potency. Electron-withdrawing groups are less tolerated. A secondary amide is more potent than a primary amide. acs.org
Leukotriene ReceptorsConformation of the benzamide moiety and the ability of flexible side chains to adopt specific lengths are critical for potent antagonist activity. nih.gov
Tubulin (Colchicine Site)Systematic optimization of substituents led to compound 48, which occupied all three zones of the colchicine binding site, demonstrating potent antiproliferative activity and oral bioavailability. nih.gov

Expansion into Emerging Therapeutic Areas Based on Preclinical Findings

Preclinical research has demonstrated the broad therapeutic potential of benzamide derivatives, extending far beyond their initial clinical uses. The versatility of the benzamide scaffold allows for its application in a diverse range of diseases, driven by the identification of novel biological targets. walshmedicalmedia.comwalshmedicalmedia.com

Oncology: Benzamides are being extensively investigated as anti-cancer agents. researchgate.net Derivatives have been developed that target tubulin, PARP-1, and histone deacetylases (HDACs). nih.govnih.govresearchgate.net Furthermore, novel benzamide derivatives like VKNG-2 have shown efficacy in overcoming multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps such as the ABCG2 transporter, thereby restoring the effectiveness of conventional chemotherapeutic drugs. nih.govmdpi.com

Neurodegenerative Diseases: The role of benzamides in treating central nervous system (CNS) disorders is expanding. With the discovery of derivatives that act as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), or as dual cholinesterase inhibitors, there is significant potential for developing new treatments for Alzheimer's disease. mdpi.comnih.gov

Infectious Diseases: The benzamide chemical class is a promising source of new anti-infective agents. This includes compounds with activity against Mycobacterium tuberculosis, as well as viral pathogens like influenza A and hepatitis B virus. acs.orgnih.govacs.org

Metabolic Diseases: Preclinical and computational studies have identified benzamide derivatives as potent glucokinase activators, suggesting a potential new therapeutic approach for type 2 diabetes mellitus. nih.gov

Challenges and Opportunities in Benzamide-Based Drug Discovery and Development

While the therapeutic potential of benzamide derivatives is vast, their development is subject to the broader challenges inherent in drug discovery. cas.org However, the unique characteristics of the benzamide scaffold also present specific opportunities.

Challenges:

Blood-Brain Barrier (BBB) Permeability: For derivatives targeting the CNS, such as those for Alzheimer's disease or schizophrenia, the ability to cross the BBB is critical. mdpi.com Some benzamides, like amisulpride (B195569), exhibit poor BBB penetration, potentially due to efflux transporters. nih.gov Designing compounds with appropriate physicochemical properties (e.g., lipophilicity, polar surface area) to ensure adequate brain exposure is a significant challenge. researchgate.netmdpi.com

Selectivity and Off-Target Effects: As with any drug class, achieving high selectivity for the intended target while minimizing off-target activity is crucial to reduce side effects. The benzamide scaffold can interact with multiple receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which can be beneficial (e.g., for atypical antipsychotics) but also lead to undesired effects if not properly controlled through rational design. walshmedicalmedia.com

Drug Resistance: In both oncology and infectious disease, the development of resistance is a major hurdle. For anticancer benzamides, this can involve the upregulation of efflux pumps like ABCG2. mdpi.com For antimicrobials, bacterial efflux pumps are also a significant mechanism of resistance. mdpi.com

General Drug Development Hurdles: Benzamide-based drug discovery faces the same high costs, long development timelines, and challenges in translating preclinical findings from animal models to human patients that affect the entire pharmaceutical industry. cas.orgpmarketresearch.com

Opportunities:

Scaffold Versatility: The primary opportunity lies in the chemical tractability and versatility of the benzamide core. It serves as an excellent starting point for creating large, diverse libraries of compounds for screening against a wide range of biological targets. walshmedicalmedia.commdpi.com

Overcoming Multidrug Resistance: The discovery that some benzamide derivatives can inhibit efflux pumps like ABCG2 presents a significant opportunity. nih.gov These compounds could be developed as standalone MDR modulators or co-administered with existing chemotherapies to restore their efficacy. psu.edu

Targeted Protein Degradation: The development of novel benzamide-type binders for the E3 ligase cereblon opens up new possibilities in the field of targeted protein degradation. nih.gov These non-phthalimide binders offer enhanced chemical stability and a more selective profile, providing a superior foundation for designing highly potent and specific PROTACs. nih.gov

Addressing Unmet Medical Needs: The wide range of biological activities associated with benzamide derivatives provides an opportunity to develop drugs for diseases with limited treatment options, including neurodegenerative disorders, drug-resistant cancers, and emerging infectious diseases. walshmedicalmedia.comwalshmedicalmedia.com

Q & A

Q. What are the standard synthetic routes for 4-bromo-N-[3-(dimethylamino)propyl]benzamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves amide coupling between 4-bromobenzoic acid derivatives and 3-(dimethylamino)propylamine. A two-step approach is common:

Activation : Convert 4-bromobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Formation : React the acid chloride with 3-(dimethylamino)propylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .
Purification is achieved via column chromatography (silica gel, eluent: 3:1 pentanes/ethyl acetate) or recrystallization. Yield optimization requires controlled stoichiometry (1.2:1 amine-to-acid chloride ratio) and low-temperature reactions (0–5°C) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzamide backbone and dimethylamino group (e.g., δ ~2.2 ppm for N(CH₃)₂ protons). Compare shifts to analogs like 4-bromo-N-(di-n-propylcarbamothioyl)benzamide .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~325 g/mol). Electrospray ionization (ESI) is preferred for polar derivatives .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., R factor < 0.05) resolves bond lengths and angles, as seen in bromo-benzamide derivatives .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, given its structural analogs show kinase inhibition?

  • Methodological Answer :
  • Kinase Assays : Use in vitro kinase profiling (e.g., CDK2/cyclin E assays) with ATP-concentration-dependent inhibition studies. Monitor IC₅₀ values via fluorescence polarization (FP) or radiometric methods .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare potency to analogs like N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, which showed IC₅₀ < 10 µM .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace bromo with fluoro) and assess activity changes. Use molecular docking to predict binding to kinase ATP pockets .

Q. How should discrepancies in biological data between structural analogs be addressed?

  • Methodological Answer :
  • Comparative Analysis : Tabulate IC₅₀ values, solubility, and logP for analogs (e.g., bromo vs. nitro derivatives). For example, 4-fluoro analogs may exhibit higher membrane permeability than bromo derivatives .
  • Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-substrate detection) alongside enzymatic assays.
  • Statistical Validation : Use ANOVA or Student’s t-test to confirm significance (p < 0.05) across triplicate experiments .

Q. What strategies mitigate challenges in reproducing spectral data (e.g., NMR shifts)?

  • Methodological Answer :
  • Standardized Conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ at 25°C. Reference internal standards (e.g., TMS).
  • Computational Validation : Compare experimental shifts to density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* level) .
  • Collaborative Verification : Share samples with independent labs to confirm reproducibility, as done for 4-bromo-N-(1,3-diazidopropyl)benzamide .

Q. How can synthetic yields be improved for scale-up studies?

  • Methodological Answer :
  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) for efficiency. For example, HATU increased yields by 15% in benzamide syntheses .
  • Solvent Optimization : Replace DCM with DMF for higher solubility of intermediates.
  • Process Monitoring : Use in situ FTIR to track reaction completion and minimize over-reaction .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-approved containers .
  • Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.